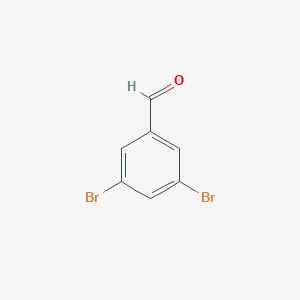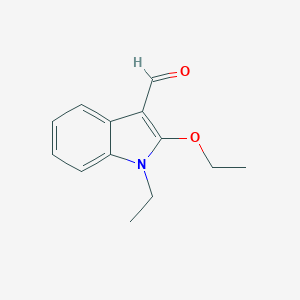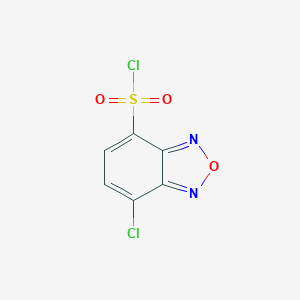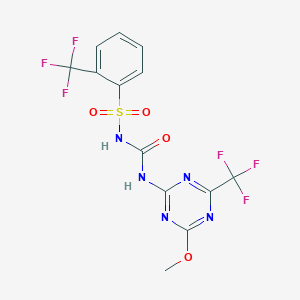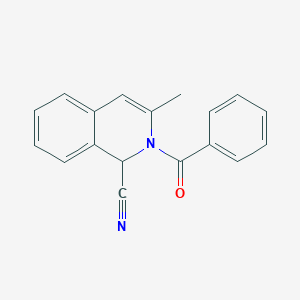
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile (BMIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMIC belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is not fully understood. However, it has been proposed that 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical And Physiological Effects
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages And Limitations For Lab Experiments
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile also exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory. However, one limitation of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile is its low aqueous solubility, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the research on 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is to explore the mechanism of action of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in vivo. Finally, the development of novel synthetic routes for 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile may lead to the discovery of new derivatives with improved biological activities.
Synthesis Methods
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile can be synthesized through a multistep process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-aminobenzonitrile in the presence of a base to form the corresponding amide. The amide is then cyclized using phosphorous oxychloride to give 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile in good yield.
Scientific Research Applications
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile has also been investigated for its neuroprotective and anti-inflammatory properties.
properties
CAS RN |
21259-77-8 |
|---|---|
Product Name |
2-Benzoyl-3-methyl-1,2-dihydroisoquinoline-1-carbonitrile |
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-benzoyl-3-methyl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-13-11-15-9-5-6-10-16(15)17(12-19)20(13)18(21)14-7-3-2-4-8-14/h2-11,17H,1H3 |
InChI Key |
XZDFOLUDAFZNQX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(N1C(=O)C3=CC=CC=C3)C#N |
Other CAS RN |
21259-77-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
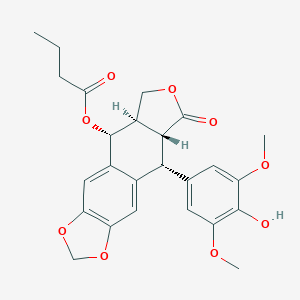
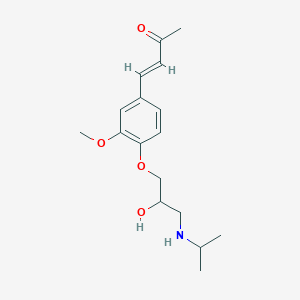
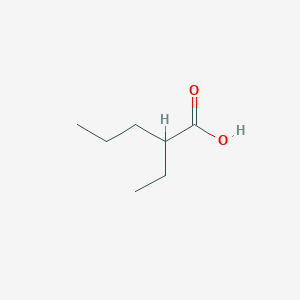

![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)


![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
